Strategic Intermediate Status in MK-8776 (CHK1 Inhibitor) Synthesis Program
3-(2-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a documented intermediate in the synthesis of MK-8776, a selective checkpoint kinase 1 (CHK1) inhibitor that has progressed to Phase I/II clinical evaluation in combination with gemcitabine for solid tumors and hematologic malignancies. In contrast, closely related analogs such as 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, 3-phenyl-1-methyl-1H-pyrazole-4-carbaldehyde, and 3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde lack this established route integration in validated CHK1 inhibitor synthesis. The ortho-chloro substitution is structurally embedded in the synthetic pathway for this specific development candidate [1].
| Evidence Dimension | Documented use as intermediate in clinical-stage drug synthesis |
|---|---|
| Target Compound Data | Documented as intermediate in MK-8776 (CHK1 inhibitor) synthesis pathway |
| Comparator Or Baseline | 3-(4-chlorophenyl)-, 3-phenyl-, 3-(2-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde analogs: No documented role in MK-8776 or equivalent clinical-stage CHK1 inhibitor synthesis |
| Quantified Difference | Qualitative binary distinction (route-integrated vs. not route-integrated) |
| Conditions | Synthetic route analysis; pharmaceutical development context |
Why This Matters
Procurement of the ortho-chlorophenyl variant is essential for reproducing the published synthetic route to MK-8776 and structurally related CHK1 inhibitor candidates.
- [1] WO2006074207A2. Inhibitors of checkpoint kinases. Merck & Co., Inc., 2006. View Source
